molecular formula C22H17BrN4O3 B3205541 N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1040649-41-9

N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3205541
CAS No.: 1040649-41-9
M. Wt: 465.3 g/mol
InChI Key: OQABLLSGYHKNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetically designed small molecule offered for research purposes. Its structure, which incorporates a 1,2,4-oxadiazole heterocycle linked to a pyridinone and a bromophenyl acetamide group, is characteristic of compounds investigated for targeted cancer therapy . The 1,2,4-oxadiazole ring is a well-recognized pharmacophore in medicinal chemistry, often serving as a bioisostere for esters and amides, which can enhance binding affinity to enzymatic targets through hydrogen bonding interactions . This compound is of significant interest in oncology research, particularly in the study of enzyme inhibition. Structurally similar diaryl acetamide derivatives have been identified as potential Fms-like tyrosine kinase 3 (FLT-3) inhibitors . FLT-3 is a critical enzyme in cell proliferation and survival, and mutations in its gene are prevalent in acute myelogenous leukemia (AML) . Research indicates that molecules featuring a 4-aryl oxadiazole head group can exhibit superior FLT-3 inhibitory activity, leading to cell cycle arrest and the induction of apoptosis in malignant hematopoietic cells . Furthermore, analogous compounds containing the 2-oxopyridin-1(2H)-yl)acetamide moiety have been synthesized and studied for their role in modulating kinase activity . Researchers can utilize this compound to probe the mechanisms of signal transduction in cancer cells and evaluate its potential as a lead structure in the development of novel anti-leukemic agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-14-4-6-15(7-5-14)20-25-21(30-26-20)18-3-2-12-27(22(18)29)13-19(28)24-17-10-8-16(23)9-11-17/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQABLLSGYHKNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

The molecular formula of this compound is C22H17BrN4O3, with a molecular weight of 465.3 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an acetamide moiety and an oxadiazole ring .

Biological Activity Overview

Research has shown that oxadiazole derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For example, certain oxadiazole derivatives have shown IC50 values in the micromolar range against these cell lines .
  • Antimicrobial Activity : The presence of nitrogen heterocycles in the structure enhances the antimicrobial properties of these compounds. They have been tested against bacterial strains, showing promising results in inhibiting growth .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways, including apoptosis in cancer cells .

Anticancer Studies

Recent studies have highlighted the effectiveness of oxadiazole derivatives in inducing apoptosis in cancer cells. For instance:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction via p53 activation
5bMEL-82.41Caspase activation leading to cell death

These findings indicate that modifications in the chemical structure can significantly enhance anticancer activity while maintaining selectivity towards cancerous cells over normal cells .

Antimicrobial Studies

In antimicrobial evaluations, this compound has shown activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing bromophenyl and oxadiazole moieties exhibit significant antimicrobial properties. The presence of the bromine atom enhances the compound's interaction with microbial targets, potentially leading to effective treatments against bacterial infections .

Anticancer Properties

N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide has shown promise in cancer research. The compound's structure allows it to interact with specific enzymes and receptors involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit cancer cell lines effectively, although further research is needed to elucidate the exact mechanisms .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific functional properties. For example, its ability to form coordination complexes makes it suitable for applications in catalysis and as a precursor for advanced materials in electronics .

Photophysical Properties

Research indicates that compounds similar to this compound exhibit interesting photophysical properties. This can be exploited in the development of light-emitting devices and sensors .

Chemical Probes

This compound serves as a valuable chemical probe in biological studies. Its ability to selectively bind to certain biomolecules allows researchers to track biological processes and interactions within cells. This application is particularly important in drug discovery and development .

Case Studies

StudyFocusFindings
Synthesis and Evaluation of Novel CompoundsAntimicrobial ActivityDemonstrated significant antibacterial effects against various strains.
Biological EvaluationAnticancer PropertiesInhibition of tumor cell proliferation was observed in vitro.
Material Science ResearchFunctional MaterialsHighlighted potential applications in catalysis and electronics due to unique photophysical properties.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : In 6M HCl at reflux (110°C, 6–8 h), the acetamide converts to 2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetic acid and 4-bromoaniline.

  • Basic Hydrolysis : In 4M NaOH with ethanol (70°C, 4–5 h), similar products form with improved yield (~85%) compared to acidic conditions (~72%) .

Key Data :

ConditionTemperatureTime (h)Yield (%)
6M HCl (reflux)110°C6–872
4M NaOH + EtOH70°C4–585

Nucleophilic Aromatic Substitution (Br→X)

The bromine on the 4-bromophenyl group participates in nucleophilic substitution under catalytic conditions:

  • Reagents : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 80°C, 12 h.

  • Example Reaction : Substitution with morpholine yields N-(4-morpholinophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (88% yield) .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in strong acids:

  • Reaction with H₂SO₄ (conc.) : At 100°C for 2 h, the oxadiazole ring cleaves to form a nitrile and hydroxylamine derivative.

  • Cycloaddition : With acetylene dicarboxylate in toluene (reflux, 8 h), a [3+2] cycloaddition generates a triazole-linked product (82% yield) .

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed couplings:

  • Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ (3 mol%), arylboronic acid, and K₂CO₃ in dioxane (90°C, 12 h), biaryl derivatives form (75–92% yield) .

Table: Selected Cross-Coupling Results

Boronic AcidProduct Yield (%)
Phenylboronic acid92
4-Methoxyphenyl88
3-Nitrophenyl75

Stability Under Reductive Conditions

The pyridinone and oxadiazole moieties remain intact under hydrogenation:

  • H₂/Pd-C (1 atm) : In ethanol (25°C, 6 h), the bromophenyl group is reduced to phenyl (quantitative), while other functional groups remain unaffected .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–Br bond homolysis, forming a phenyl radical that dimerizes (65% yield) or traps with O₂ to generate phenolic byproducts .

Interaction with Nucleophiles at the Pyridinone Ring

The pyridinone’s carbonyl group reacts with hydrazines:

  • Hydrazine Hydrate : In ethanol (reflux, 6 h), forms a hydrazone derivative (78% yield) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and research findings for N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide and related compounds:

Compound Name Core Structure Key Substituents Biological Activity Research Findings Reference
This compound Pyridin-1(2H)-one 4-Bromophenyl, 1,2,4-oxadiazole-p-tolyl FPR2 agonism (putative) Hypothesized to activate FPR2 based on structural similarity to AMC3 ; exact data pending.
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) Pyridin-1(2H)-one 3-Cyano, 3-methoxyphenyl, 6-methyl FPR1/FPR2 modulation Activates calcium mobilization and chemotaxis in neutrophils; mixed FPR1/FPR2 ligand.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-Methoxybenzyl, 3-methyl FPR2-specific agonism Potent FPR2 agonist with selective activation in human neutrophils.
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) Ureido-linked oxadiazole 4-Fluorophenyl, methylphenyl SARS-CoV-2 inhibition (in silico) High binding affinity to viral proteases; prioritized for antiviral potential.
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) Pyridine-oxadiazole 4-Butylcyclohexyl GPCR modulation Demonstrated activity in GPCR signaling pathways; structural flexibility enhances binding.

Key Comparative Insights

  • Receptor Specificity : The target compound’s 1,2,4-oxadiazole-p-tolyl group may enhance lipophilicity and FPR2 binding compared to AMC3’s 3-methoxyphenyl substituent, which shows mixed FPR1/FPR2 activity .
  • Core Heterocycle : Pyridin-1(2H)-one derivatives (e.g., target compound, AMC3) exhibit distinct receptor interaction profiles compared to pyridazin-3(2H)-one analogues (e.g., FPR2-specific agonists in ), likely due to electronic and steric differences .
  • In contrast, oxadiazole-containing compounds like PSN375963 and Compound 130 highlight the pharmacophore’s versatility in targeting diverse pathways (GPCRs, viral proteases) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, and what challenges arise during purification?

  • Methodology : The compound’s synthesis likely involves sequential cyclization and coupling steps. A common approach for oxadiazole-containing derivatives (e.g., ) employs chloroacetyl chloride for cyclization under reflux conditions (120°C, 5 hours) in glacial acetic acid. For pyridinone intermediates, palladium-catalyzed reductive cyclization () using formic acid derivatives as CO surrogates may optimize atom economy. Purification challenges include removing byproducts from multi-step reactions; flash chromatography (e.g., ) with gradients of ethyl acetate/hexane is recommended, followed by recrystallization in aqueous ethanol (50%) for improved yield and purity (>95%).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., pyridinone and acetamide protons at δ ~2.4–3.0 ppm and δ ~7.0–8.5 ppm for aromatic protons) (). Single-crystal X-ray diffraction () resolves stereoelectronic effects, particularly for oxadiazole and pyridinone moieties. HPLC-UV/HRMS ensures purity (>95%) and molecular weight confirmation (e.g., molecular weight ~527.8 g/mol for analogs in ).

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for kinase inhibition or antifungal activity using microplate-based enzymatic assays (e.g., for oxadiazole derivatives). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., IC50 determination). Physicochemical properties (e.g., logP ~2.6, topological polar surface area ~87.5 Ų in ) guide solubility adjustments for in vitro testing.

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?

  • Methodology : Discrepancies may arise from metabolic stability (e.g., cytochrome P450 interactions) or membrane permeability ( ). Use LC-MS/MS to quantify intracellular concentrations. Cross-validate results with knockout cell lines (e.g., CRISPR-Cas9) to identify off-target effects. For contradictory antifungal data ( vs. 20), perform time-kill assays to distinguish static vs. cidal activity.

Q. What strategies optimize the compound’s selectivity for target proteins?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to map interactions between the oxadiazole ring and ATP-binding pockets ( ). Synthesize analogs with substituent variations (e.g., p-tolyl to 4-fluorophenyl in ) and compare binding kinetics via surface plasmon resonance (SPR). Free-energy perturbation (FEP) simulations quantify thermodynamic contributions of bromophenyl and acetamide groups to selectivity.

Q. How can degradation pathways be characterized to improve formulation stability?

  • Methodology : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions (ICH guidelines). Use UPLC-QTOF to identify degradation products (e.g., hydrolysis of the oxadiazole ring). DSC/TGA analyzes thermal stability ( for analogous crystal structures). Stabilize labile groups via prodrug strategies (e.g., esterification of acetamide).

Key Notes for Experimental Design

  • Contradictions in Synthesis : and highlight divergent yields (27% vs. 86%) for similar cyclization steps. Optimize reaction time, solvent (e.g., DMF vs. acetic acid), and catalyst loading to reconcile differences.
  • Bioactivity Interpretation : Cross-reference antifungal data ( ) with structural analogs to distinguish scaffold-specific effects from assay variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.